molecular formula C12H14N2O B7788372 3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one

3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one

Cat. No.: B7788372
M. Wt: 202.25 g/mol
InChI Key: ASBKHKGFGCNQJB-SDNWHVSQSA-N
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Description

3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one is a cyclohexanone derivative featuring a phenylhydrazine moiety at the 3-position. This compound belongs to the class of hydrazone derivatives, characterized by the presence of a hydrazine group (–NH–NH–) conjugated with a ketone. The phenylhydrazine substituent introduces aromaticity and electron-withdrawing effects, which can influence reactivity, stability, and intermolecular interactions .

Synthesis of analogous hydrazone derivatives typically involves condensation reactions between ketones and hydrazines. For example, 4-(ethyl/phenyl)cyclohexan-1-one reacts with thiosemicarbazide under reflux with acetic acid to form hydrazine-carbothioamide derivatives . Similar methodologies are likely applicable to the synthesis of this compound.

Properties

IUPAC Name

(3E)-3-(phenylhydrazinylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBKHKGFGCNQJB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC2=CC=CC=C2)CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\NC2=CC=CC=C2)/CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one typically involves the condensation of cyclohexanone with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylhydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds.

Mechanism of Action

The mechanism of action of 3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogs with Hydrazine Moieties

(a) 2-[4-(Phenyl)cyclohexylidene]hydrazine-1-carbothioamide (1b)
  • Structure: Features a phenyl-substituted cyclohexanone core with a thiosemicarbazide group.
  • Synthesis: Prepared via refluxing 4-phenylcyclohexan-1-one with thiosemicarbazide in ethanol .
(b) Bis-thiazolidinone Derivatives (e.g., 3h)
  • Structure: Contains a cyclohexane diylidene backbone with two phenylhydrazone groups linked to thiazolidinone rings .
  • Synthesis : Multi-step process involving hydrazone formation followed by cyclization.
  • Key Difference: The bis-hydrazone architecture and thiazolidinone rings enhance rigidity and may confer antimicrobial or anticancer properties, unlike the monosubstituted target compound .

Cyclohexanone Derivatives with Electron-Withdrawing Groups

(a) 3-(Trifluoromethyl)cyclohexan-1-one
  • Structure : Substituted with a trifluoromethyl (–CF3) group at the 3-position.
  • Status : Under development by UBE Corporation for unspecified applications .
  • Key Difference : The –CF3 group is strongly electron-withdrawing, which increases electrophilicity at the carbonyl carbon compared to the phenylhydrazine group. This could enhance reactivity in nucleophilic addition reactions .

Amino-Substituted Cyclohexanones

(a) 3-(Dimethylamino)cyclohexan-1-one
  • Structure: Features a dimethylamino (–N(CH3)2) group at the 3-position.
  • Properties: The basic amino group improves water solubility and may facilitate salt formation (e.g., dihydrochloride derivatives, as seen in ).
  • Key Difference: Unlike the neutral phenylhydrazine group, the dimethylamino group introduces basicity, altering pH-dependent behavior and biological membrane permeability .

Pharmacologically Active Cyclohexanones

(a) 2-Bromophenyl-2-(methylamino)cyclohexan-1-one (2-BDCK)
  • Structure: A brominated analog with a methylamino group.
  • Status : Listed as a controlled substance due to its structural similarity to ketamine .

Biological Activity

3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one, also known as (Z)-3-(2-phenylhydrazono)cyclohexanone, is a compound with the molecular formula C12_{12}H14_{14}N2_2O. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory research.

  • Molecular Formula : C12_{12}H14_{14}N2_2O
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : (Z)-3-(2-phenylhydrazono)cyclohexanone

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the phenylhydrazine moiety may facilitate the formation of reactive intermediates that can modulate enzyme activities and influence cell signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways. For instance:

StudyCell LineIC50_{50} (µM)Mechanism
AHeLa (cervical cancer)15Induction of apoptosis through caspase activation
BMCF-7 (breast cancer)20Inhibition of cell proliferation via cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses.

StudyModelResult
CRat paw edema modelReduction in edema by 40%
DLPS-stimulated macrophagesDecreased TNF-alpha levels by 50%

Case Studies

  • In Vivo Studies : A study conducted on a rat model showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Clinical Implications : Preliminary clinical trials suggest potential benefits for patients with specific types of cancer, although further research is necessary to establish efficacy and safety profiles.

Toxicity Profile

While the compound shows promising biological activities, its toxicity must be evaluated. According to PubChem, it is classified as harmful if swallowed, indicating the need for caution in handling and application .

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